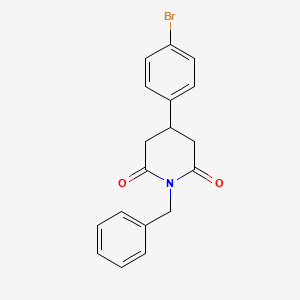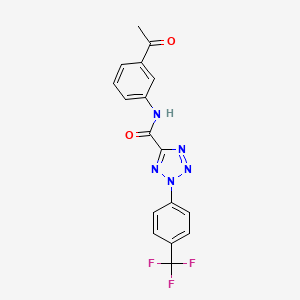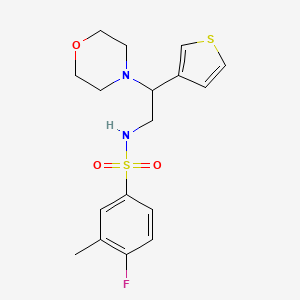![molecular formula C12H18N2OS B2712018 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-73-3](/img/structure/B2712018.png)
8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to be part of many biologically active compounds .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bicyclic structure could add complexity to the molecule’s conformation and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s bicyclic structure and the presence of the thiazole ring could influence its solubility, boiling point, melting point, and other properties.科学的研究の応用
Efficient Synthesis and Derivative Formation
A study details an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) using pyroglutamic acid, highlighting amide activation and the synthesis of several 3-substituted analogues. These derivatives were evaluated for their affinity at D2 and 5-HT2A receptors, indicating potential applications in neurological research (R. Singh et al., 2007).
Structural and Charge Distribution Studies
Research on bicyclic β-lactams, including 7-oxo-1-azabicyclo[3.2.0] heptane and its derivatives, employed ab initio methods to study conformations, energies, and charge distributions. These findings offer insight into structural trends related to β-lactamase inhibitor capability, suggesting implications for antibiotic resistance research (B. Fernández et al., 1992).
Natural Occurrence, Synthesis, and Properties
An extensive review on 2,8-diheterobicyclo[3.2.1]octane ring systems discusses their natural occurrence, synthesis, and properties. It emphasizes the abundance of these compounds in nature, their biological activity, and their utility as building blocks in organic synthesis, underscoring the versatility and significance of such structures in medicinal chemistry and natural product synthesis (MariFe Flores & D. Díez, 2014).
Enantioselective Preparation
A study showcases the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This method produced derivatives in good yields and high enantiomeric excesses, highlighting its potential in synthesizing optically active compounds for pharmaceutical applications (K. Ishida et al., 2010).
Polyfunctional Glycosyl Derivatives
Research into the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane illustrates its importance in the synthesis of biologically relevant compounds. The oxabicyclo[3.2.1]octane framework is a key structural element in many natural products, including insect pheromones and plant growth regulators, highlighting the compound's role in diverse biological processes and its potential for the synthesis of natural molecule analogs (M. Y. Ievlev et al., 2016).
将来の方向性
作用機序
Target of Action
The primary targets of 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole-containing molecules have been reported to influence a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
特性
IUPAC Name |
4-methyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8-7-16-12(13-8)15-11-5-9-3-4-10(6-11)14(9)2/h7,9-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKKNIQYBGPVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)


![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)

![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)
![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2711953.png)
![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)
